molecular formula C14H18ClN3O2S B5790131 N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide

N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide

Cat. No.: B5790131
M. Wt: 327.8 g/mol
InChI Key: FSGIFFNSUWAYFD-UHFFFAOYSA-N
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Description

N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide is a chemical compound with the molecular formula C13H17ClN2O2S It is known for its unique structure, which includes a morpholine ring, a chloro-substituted phenyl group, and a carbamothioyl-propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide typically involves the reaction of 3-chloro-4-(morpholin-4-yl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Shares the morpholine and chloro-substituted phenyl groups but differs in the presence of a thiadiazole ring.

    3-Chloro-N-(4-morpholin-4-ylphenyl)propanamide: Similar structure but lacks the carbamothioyl group.

Uniqueness

N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-2-13(19)17-14(21)16-10-3-4-12(11(15)9-10)18-5-7-20-8-6-18/h3-4,9H,2,5-8H2,1H3,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGIFFNSUWAYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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